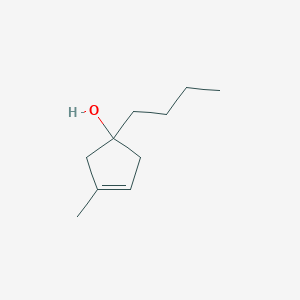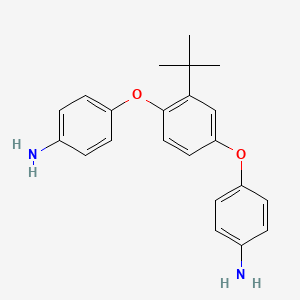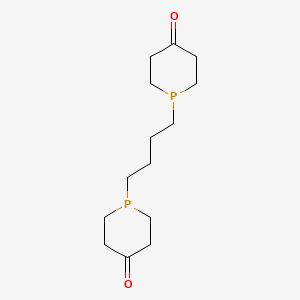![molecular formula C27H29F2NO B12547293 1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine CAS No. 174643-77-7](/img/structure/B12547293.png)
1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine is a stimulant belonging to the piperidine class. It acts as a potent and selective dopamine reuptake inhibitor, making it closely related to compounds such as vanoxerine and GBR-12,935
Preparation Methods
The synthesis of 1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine involves several steps. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperidine to form an intermediate, which is then reacted with bis(4-fluorophenyl)methanol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine involves the inhibition of dopamine reuptake. By binding to the dopamine transporter, it prevents the reabsorption of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft . This action enhances dopaminergic signaling, which is crucial for its stimulant effects and potential therapeutic benefits.
Comparison with Similar Compounds
1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine is similar to other dopamine reuptake inhibitors such as:
Vanoxerine: Another potent dopamine reuptake inhibitor with a different chemical structure but similar pharmacological effects.
GBR-12,935: A piperazine derivative that also inhibits dopamine reuptake but differs in its chemical composition.
Desoxypipradrol: A compound with stimulant properties and dopamine reuptake inhibition, used in research for its potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
174643-77-7 |
|---|---|
Molecular Formula |
C27H29F2NO |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine |
InChI |
InChI=1S/C27H29F2NO/c28-25-10-6-23(7-11-25)27(24-8-12-26(29)13-9-24)31-19-16-21-14-17-30(18-15-21)20-22-4-2-1-3-5-22/h1-13,21,27H,14-20H2 |
InChI Key |
LEJRLSZVESQKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)


![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)




![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)



